molecular formula C17H13NO2 B11853774 Phenyl 6-methylquinoline-8-carboxylate

Phenyl 6-methylquinoline-8-carboxylate

Cat. No.: B11853774
M. Wt: 263.29 g/mol
InChI Key: POACZQJMYZRRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Phenyl 6-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Phenyl 6-methylquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Phenyl 6-methylquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Phenyl 6-methylquinoline-8-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system with a phenyl group and a carboxylate functional group. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthetic applications in drug development.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety allows for effective binding to these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound exhibit potent activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones ranging from 22 mm to 25 mm compared to standard drugs .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenInhibition Zone (mm)Standard Drug Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that derivatives based on the quinoline structure exhibit cytotoxic effects against various cancer cell lines, including pancreatic carcinoma and colon carcinoma. The IC50 values for these derivatives vary significantly, indicating their potential as lead compounds in cancer therapy .

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

Cell LineIC50 (µM)
Pancreatic Carcinoma<10
Colon Carcinoma<5
Breast Carcinoma<20

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound derivatives against multidrug-resistant bacterial strains. The derivatives were synthesized and tested for their ability to inhibit bacterial growth, demonstrating promising results that could lead to new antibiotic therapies .
  • Anticancer Research : Another investigation focused on the anticancer properties of quinoline derivatives. The study reported that compounds with hydroxyl or acyloxy groups at specific positions on the quinolone moiety showed moderate to high activities against cancer cell lines, suggesting that structural modifications can enhance efficacy .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed crucial interactions with key amino acid residues in active sites, supporting the compound's role as a potential therapeutic agent .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

phenyl 6-methylquinoline-8-carboxylate

InChI

InChI=1S/C17H13NO2/c1-12-10-13-6-5-9-18-16(13)15(11-12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3

InChI Key

POACZQJMYZRRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC3=CC=CC=C3)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.